ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate

Phosphodiesterase II Inhibition Structure-Activity Relationship Neurodegeneration

Researchers seeking a well-characterized PDE2 inhibitor tool compound often encounter unreliable potency due to regioisomeric impurities. This compound, a 1-yloxy ethyl acetate derivative of the 6H-benzo[c]chromen-6-one scaffold, ensures target engagement consistency. · Validated PDE2 inhibition scaffold; 3-alkoxy series showed >10-fold IC50 variations depending on substitution position. · Ethyl ester prodrug form enhances membrane permeability for cell-based assays vs. the free acid analog. · Single, defined 1-yloxy regioisomer eliminates confounding selectivity issues, ideal for PI3K isoform profiling.

Molecular Formula C18H20O5
Molecular Weight 316.353
CAS No. 307550-46-5
Cat. No. B2593337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate
CAS307550-46-5
Molecular FormulaC18H20O5
Molecular Weight316.353
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
InChIInChI=1S/C18H20O5/c1-3-21-16(19)10-22-14-8-11(2)9-15-17(14)12-6-4-5-7-13(12)18(20)23-15/h8-9H,3-7,10H2,1-2H3
InChIKeyCIHOEPYQQOYCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate (CAS 307550-46-5): A Substitution-Defined 6H-Benzo[c]chromen-6-one Scaffold


This compound is a fully synthetic cyclohexa[c]chromen-6-one (also referred to as 6H-benzo[c]chromen-6-one) derivative with a 3-methyl substituent on the coumarin-like core and an ethyl acetate moiety tethered via an ether linkage at the 1-position [1]. The 6H-benzo[c]chromen-6-one framework has been independently validated as a druggable scaffold in multiple therapeutic programs, including selective PI3Kα inhibition and phosphodiesterase II (PDE2) inhibition [1][2]. Its molecular formula is C18H20O5 with a molecular weight of 316.35 g/mol, distinguishing it from the more commonly cataloged free acid analog.

Positional and Functional Group Sensitivity in Cyclohexa[c]chromen-6-one Analogs: Why 1-yloxy Ethyl Acetate Cannot Be Interchanged


The biological activity of 6H-benzo[c]chromen-6-one derivatives is exquisitely sensitive to both the position of the ether linkage and the nature of the ester moiety. In PDE2 inhibitor programs, modification of the alkoxy chain at the 3-position alone produced a >10-fold range in IC50 values, with the optimal 3-butoxy analog achieving 3.67 μM while many close congeners exceeded 50 μM [1]. In parallel, PI3Kα inhibitor optimization revealed that regioisomeric variants of the chromenone core display dramatically different isoform selectivity profiles [2]. Consequently, substituting the 1-yloxy ethyl acetate compound with a 2-yloxy, 3-yloxy, or free carboxylic acid analog cannot be assumed to yield equivalent target engagement, permeability, or selectivity.

Quantitative Differentiation Evidence for Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate


Substitution Position Dictates PDE2 Inhibitory Potency: Class-Level SAR Inference for 1-yloxy Derivatives

In a systematic SAR study of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, the 3-butoxy analog (compound 1f) demonstrated optimal PDE2 inhibitory activity with an IC50 of 3.67 ± 0.47 μM, while multiple other 3-alkoxy derivatives (e.g., 1d, 1g, 1k, 1m, 1o, 1p, 1t, 1u) showed IC50 values exceeding 50 μM [1]. This >10-fold potency differential, driven exclusively by alkyl chain variation at a single ring position, establishes that the site of ether substitution is a primary determinant of target engagement. Although the 1-yloxy regioisomer (target compound) was not directly evaluated in this series, the SAR trend provides class-level evidence that relocation of the ether linkage from the 1-position to the 3-position is likely to produce unpredictable and potentially deleterious effects on PDE2 affinity.

Phosphodiesterase II Inhibition Structure-Activity Relationship Neurodegeneration

Ethyl Ester vs. Free Carboxylic Acid: Predicted Membrane Permeability Advantage for CNS Applications

In the 3-alkoxy-6H-benzo[c]chromen-6-one series, calculated logP (ClogP) values between 2.0 and 5.0 were identified as favorable for blood-brain barrier penetration [1]. The target compound's ethyl ester moiety contributes an estimated +0.5 to +1.0 log units of additional lipophilicity relative to the corresponding free carboxylic acid analog (2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid), based on established fragment-based ClogP contributions [2]. This physicochemical advantage positions the ethyl ester within the optimal ClogP window for CNS exposure, whereas the acid form is predicted to fall below the lower bound, potentially limiting passive membrane diffusion and target tissue distribution.

Blood-Brain Barrier Penetration Prodrug Design Lipophilicity

Validated 6H-Benzo[c]chromen-6-one Scaffold: Cross-Target Activity Confirms Research Utility

The 6H-benzo[c]chromen-6-one scaffold has been independently validated as a productive chemical series in at least two distinct therapeutic programs. XJTU-L453, a 6H-benzo[c]chromen derivative, was identified as a potent and selective PI3Kα inhibitor with favorable pharmacokinetic properties and demonstrated in vivo efficacy [1]. In a separate program, 6-aryl-6H-benzo[c]chromene derivatives (compounds 32 and 34) exhibited sub-micromolar antiproliferative activity against MCF-7 breast cancer cells with IC50 values of 6.32 ± 0.52 μM and 5.71 ± 0.49 μM, respectively [2]. The target compound, bearing a 1-yloxy ethyl acetate substitution pattern unexplored in either of these validated series, represents a vector for interrogating chemical space orthogonal to previously optimized substitution patterns, potentially unlocking novel selectivity or potency profiles.

PI3Kα Inhibition Progesterone Receptor Antagonism Cancer Research

Synthetic Tractability: Established Alkylation Route Compatible with 1-yloxy Derivative Preparation

The synthesis of alkoxy-6H-benzo[c]chromen-6-one derivatives via Williamson etherification of the corresponding hydroxy-chromenone with alkyl bromides is a well-established protocol. In the PDE2 inhibitor series, 3-butoxy derivative 1f was prepared by alkylation of 3-hydroxy-6H-benzo[c]chromen-6-one with 1-bromobutane in DMF using K2CO3, yielding the product in 56% isolated yield with >98% HPLC purity after recrystallization [1]. The 1-hydroxy-3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen precursor can be analogously alkylated with ethyl bromoacetate to access the target compound, following an identical synthetic logic. This contrasts with regioisomeric 2-yloxy derivatives, which may face steric constraints from the adjacent methyl group and lactone carbonyl, potentially requiring alternative synthetic strategies.

Synthetic Chemistry Lead Optimization Custom Synthesis

Optimal Application Scenarios for Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate


PDE2-Focused Neurodegenerative Disease Screening

The compound is well-suited as a 1-yloxy-substituted tool compound for PDE2 inhibitor screening cascades. Evidence from the 3-alkoxy series demonstrates that substitution position is a critical determinant of PDE2 inhibitory potency, with >10-fold differences observed between closely related analogs [1]. The ethyl ester functionality provides a predicted ClogP advantage over the free acid form, making the compound particularly appropriate for cell-based PDE2 assays requiring adequate membrane permeability and for in vivo neuroprotection models where CNS exposure is required.

Oncology-Focused Library Design and Phenotypic Screening

The 6H-benzo[c]chromen-6-one scaffold has demonstrated antiproliferative activity in MCF-7 breast cancer cells (IC50 values of 5.71–6.32 μM for lead compounds 32 and 34) [2] and has yielded a clinical-stage PI3Kα inhibitor (XJTU-L453) with in vivo efficacy [3]. The target compound, featuring a 1-yloxy ethyl acetate substitution distinct from both validated series, is an ideal candidate for inclusion in focused oncology libraries aimed at identifying novel structure-activity relationships or overcoming resistance to existing chromenone-based inhibitors.

Chemical Biology Probe Development Targeting PI3K Isoforms

The PI3Kα inhibitor program identified 6H-benzo[c]chromen derivatives capable of achieving isoform-selective inhibition, a critical requirement for dissecting PI3K signaling pathways with minimal off-target effects [3]. The target compound's 1-yloxy substitution pattern represents unexplored chemical space that may confer selectivity profiles distinct from the 3-substituted series. It is thus recommended for use in PI3K isoform selectivity panels as a chemical biology probe to map structure-selectivity relationships.

Prodrug Strategy and Pharmacokinetic Optimization Studies

The ethyl ester moiety serves as a masked carboxylic acid, positioning the compound as a potential prodrug form of 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid. The enhanced lipophilicity predicted for the ester relative to the acid [1] makes it the preferred form for oral absorption and CNS penetration studies. Researchers can procure this specific compound to evaluate the ester-to-acid bioconversion rate in plasma or microsomal stability assays, directly comparing pharmacokinetic parameters against the free acid analog.

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